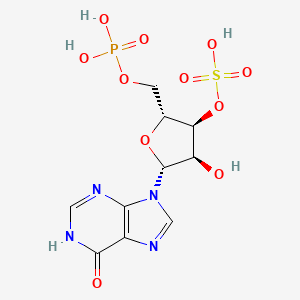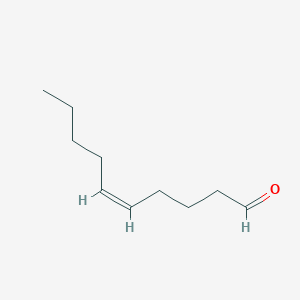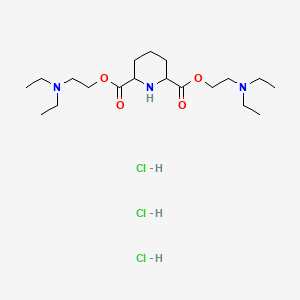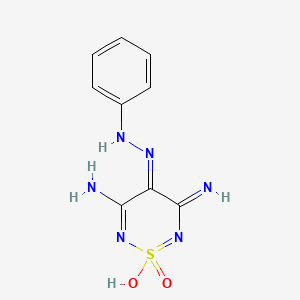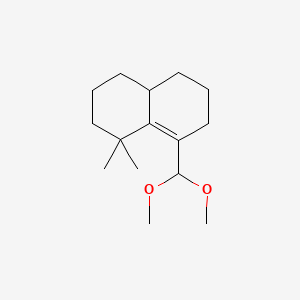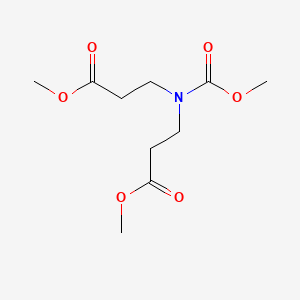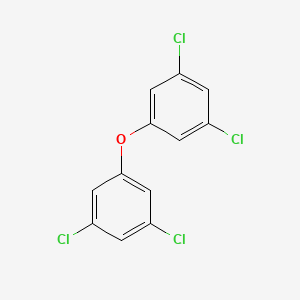
3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt is a chemical compound with the molecular formula C10H6N2Na2O8S2. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of amino, nitro, and disulphonic acid groups, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt typically involves several steps:
Sulfonation: Naphthalene undergoes sulfonation to introduce sulfonic acid groups.
Nitration: The sulfonated naphthalene is then nitrated to introduce the nitro group.
Separation of Isomers: Magnesium salts are used to separate the isomers.
Formation of Sodium Salt: The separated isomer is converted to its sodium salt form using sodium hydroxide.
Reduction: The nitro group is reduced to an amino group using iron powder in a hydrochloric acid medium.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder in hydrochloric acid is commonly used for reduction reactions.
Substitution: Sulfonyl chlorides and amines are used in substitution reactions to form various derivatives.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, sulfonamides, and sulfonyl chlorides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme reactions and as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the nitro group can participate in redox reactions, and the sulfonic acid groups can enhance solubility and reactivity. These interactions enable the compound to participate in various biochemical pathways and reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminonaphthalene-1,5-disulphonic acid: Similar structure but lacks the nitro group.
6-Amino-1,3-naphthalenedisulfonic acid disodium salt: Different position of amino and sulfonic acid groups.
3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt: Contains a hydroxyl group instead of an amino group.
Uniqueness
3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt is unique due to the presence of both amino and nitro groups along with disulphonic acid groups. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
83949-47-7 |
|---|---|
Molekularformel |
C10H6N2Na2O8S2 |
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
disodium;3-amino-7-nitronaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8N2O8S2.2Na/c11-5-1-7-8(9(2-5)21(15,16)17)3-6(12(13)14)4-10(7)22(18,19)20;;/h1-4H,11H2,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
InChI-Schlüssel |
KYTPKZPXPUPICJ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



